Cas no 101607-49-2 (Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-)
101607-49-2 structure
Product Name:Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
CAS No:101607-49-2
MF:C22H19N
MW:297.392965555191
CID:189520
PubChem ID:58572
Update Time:2025-04-19
Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
- 7-methyl-1,2,3,4-tetrahydro-dibenz[c,h]acridine
- DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-
- 1',2',3',4'-Tetrahydro-10-methyl-1,2:7,8-dibenzoacridin
- 10-Methyl-1,2-tetrahydro-1,2:7,8-benzacridine
- 7-Methyl-1,2,3,4-tetrahydrodibenz(c,h)acridine
- 7-methyl-1,2,3,4-tetrahydrodibenzo[c,h]acridine
- AC1L1PAS
- CTK8G4368
- LS-60303
- DTXSID70144061
- BRN 0254621
- 101607-49-2
- 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene
-
- Inchi: 1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3
- InChI Key: LQOBCWOBZYRUBR-UHFFFAOYSA-N
- SMILES: N1C2C3C=CC=CC=3C=CC=2C(C)=C2C=CC3CCCCC=3C=12
Computed Properties
- Exact Mass: 297.15187
- Monoisotopic Mass: 297.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- XLogP3: 6.5
Experimental Properties
- Density: 1.0426 (rough estimate)
- Boiling Point: 428.9°C (rough estimate)
- Flash Point: 235.1°C
- Refractive Index: 1.8500 (estimate)
- PSA: 12.89
- LogP: 5.72840
Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Security Information
- Safety Term:x."> Questionable carcinogen with experimental tumorigenic data. When heated to decomposition it emits toxic fumes of NOx.
Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
101607-49-2 (Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent